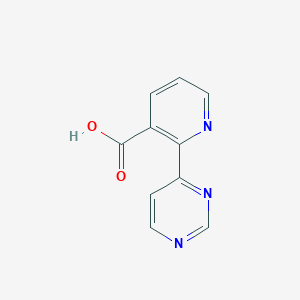![molecular formula C11H14N4 B11895946 5-(Piperidin-1-yl)-1H-pyrazolo[4,3-b]pyridine CAS No. 94220-44-7](/img/structure/B11895946.png)
5-(Piperidin-1-yl)-1H-pyrazolo[4,3-b]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Piperidin-1-yl)-1H-pyrazolo[4,3-b]pyridine is a heterocyclic compound that contains a piperidine ring fused to a pyrazolo[4,3-b]pyridine moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and its role as a building block in the synthesis of various bioactive molecules.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 5-(Piperidin-1-yl)-1H-Pyrazolo[4,3-b]pyridin beinhaltet typischerweise die Cyclisierung geeigneter Vorläufer unter bestimmten Bedingungen. Ein übliches Verfahren beinhaltet die Reaktion eines Piperidinderivats mit einem Pyrazolvorläufer in Gegenwart eines geeigneten Katalysators. Die Reaktionsbedingungen umfassen häufig erhöhte Temperaturen und die Verwendung von Lösungsmitteln wie Dichlormethan oder Ethanol.
Industrielle Produktionsmethoden
Die industrielle Produktion von 5-(Piperidin-1-yl)-1H-Pyrazolo[4,3-b]pyridin kann die großtechnische Synthese unter optimierten Reaktionsbedingungen umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dies kann die Verwendung von kontinuierlichen Strömungsreaktoren und fortschrittlichen Reinigungsverfahren wie Kristallisation oder Chromatographie umfassen.
Analyse Chemischer Reaktionen
Arten von Reaktionen
5-(Piperidin-1-yl)-1H-Pyrazolo[4,3-b]pyridin kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.
Substitution: Nucleophile Substitutionsreaktionen können am Piperidinring oder der Pyrazoleinheit auftreten.
Häufige Reagenzien und Bedingungen
Oxidation: Wasserstoffperoxid in Essigsäure oder Kaliumpermanganat in Wasser.
Reduktion: Natriumborhydrid in Methanol oder Lithiumaluminiumhydrid in Ether.
Substitution: Alkylhalogenide oder Acylchloride in Gegenwart einer Base wie Triethylamin.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation zu hydroxylierten Derivaten führen, während die Reduktion zu deoxygenierten Verbindungen führen kann.
Wissenschaftliche Forschungsanwendungen
5-(Piperidin-1-yl)-1H-Pyrazolo[4,3-b]pyridin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein bei der Synthese komplexer organischer Moleküle verwendet.
Biologie: Wird auf sein Potenzial als Ligand in Rezeptorbindungsstudien untersucht.
Medizin: Wird auf seine pharmakologischen Eigenschaften untersucht, einschließlich möglicher entzündungshemmender und krebshemmender Aktivitäten.
Industrie: Wird bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt.
5. Wirkmechanismus
Der Wirkmechanismus von 5-(Piperidin-1-yl)-1H-Pyrazolo[4,3-b]pyridin beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen. Es kann als Inhibitor oder Modulator bestimmter Enzyme oder Rezeptoren wirken und verschiedene biochemische Pfade beeinflussen. Die genauen molekularen Zielstrukturen und Pfade können je nach spezifischer Anwendung und Nutzungskontext variieren.
Wirkmechanismus
The mechanism of action of 5-(Piperidin-1-yl)-1H-pyrazolo[4,3-b]pyridine involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Piperidin: Ein sechsgliedriger Ring, der ein Stickstoffatom enthält, weit verbreitet in der pharmazeutischen Chemie.
Pyrazol: Ein fünfgliedriger Ring mit zwei benachbarten Stickstoffatomen, bekannt für seine biologische Aktivität.
Pyridin: Ein sechsgliedriger Ring mit einem Stickstoffatom, der häufig in vielen Arzneimitteln vorkommt.
Einzigartigkeit
5-(Piperidin-1-yl)-1H-Pyrazolo[4,3-b]pyridin ist aufgrund seiner kondensierten Ringstruktur einzigartig, die die Eigenschaften sowohl von Piperidin- als auch von Pyrazoleinheiten kombiniert. Diese Fusion kann zu einer verbesserten biologischen Aktivität und Spezifität im Vergleich zu seinen Einzelkomponenten führen.
Eigenschaften
CAS-Nummer |
94220-44-7 |
|---|---|
Molekularformel |
C11H14N4 |
Molekulargewicht |
202.26 g/mol |
IUPAC-Name |
5-piperidin-1-yl-1H-pyrazolo[4,3-b]pyridine |
InChI |
InChI=1S/C11H14N4/c1-2-6-15(7-3-1)11-5-4-9-10(13-11)8-12-14-9/h4-5,8H,1-3,6-7H2,(H,12,14) |
InChI-Schlüssel |
XHBRQIQLBWECDO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)C2=NC3=C(C=C2)NN=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



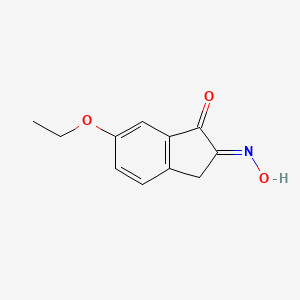


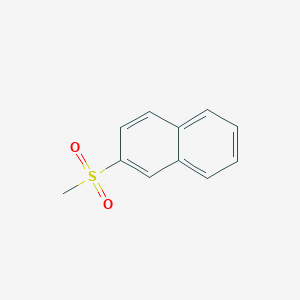
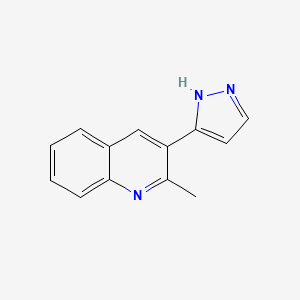


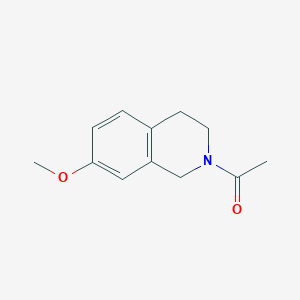
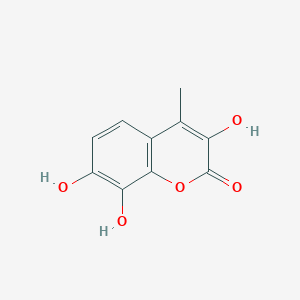

![Methyl (2-hydroxyimidazo[1,2-a]pyridin-3-yl)acetate](/img/structure/B11895930.png)
